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Compound of Interest

Compound Name: N,3-dihydroxybenzamide

Cat. No.: B103962 Get Quote

An In-depth Technical Guide to N,3-
dihydroxybenzamide
Core Chemical Properties and Structure
N,3-dihydroxybenzamide is a chemical compound belonging to the benzamide class. It is

recognized for its role as a histone deacetylase (HDAC) inhibitor, a function critical to its

potential therapeutic applications.

Chemical Identity and Structure
The fundamental structural and identifying information for N,3-dihydroxybenzamide is

summarized below.
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Property Value

IUPAC Name N,3-dihydroxybenzamide

Molecular Formula C₇H₇NO₃[1][2]

Molecular Weight 153.14 g/mol [2]

CAS Number 3809-24-5

SMILES C1=CC(=CC(=C1)C(=O)NO)O

InChI
InChI=1S/C7H7NO3/c9-6-3-1-2-5(4-6)7(8)10-

11/h1-4,9,11H,(H,8,10)

The structure of N,3-dihydroxybenzamide features a benzene ring substituted with a hydroxyl

group at the meta-position (position 3) and a hydroxamic acid functional group (-C(=O)N(O)H).

This hydroxamic acid moiety is a key structural feature for its biological activity, particularly its

ability to chelate the zinc ion within the active site of histone deacetylases.

Experimental Protocols
Synthesis of N,3-dihydroxybenzamide
A common synthetic route to N,3-dihydroxybenzamide involves the conversion of a carboxylic

acid to a hydroxamic acid. A representative protocol is detailed below.

Objective: To synthesize N,3-dihydroxybenzamide from a suitable starting material. While a

specific protocol for N,3-dihydroxybenzamide was not found in the search results, a general

procedure for the synthesis of similar hydroxamic acids can be adapted. A plausible route starts

from 3-hydroxybenzoic acid.

Materials:

3-Hydroxybenzoic acid

Thionyl chloride or a coupling agent like DCC (N,N'-Dicyclohexylcarbodiimide) and HOBt

(Hydroxybenzotriazole)[3]

Hydroxylamine hydrochloride[4]
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A base such as triethylamine or potassium hydroxide[4]

Anhydrous solvent (e.g., Dichloromethane, Methanol)[3]

Procedure:

Activation of the Carboxylic Acid: 3-hydroxybenzoic acid is converted to a more reactive

species.

Method A (Acid Chloride): Reflux 3-hydroxybenzoic acid with an excess of thionyl chloride

to form 3-hydroxybenzoyl chloride. The excess thionyl chloride is then removed under

reduced pressure.

Method B (Coupling Agents): Dissolve 3-hydroxybenzoic acid in an anhydrous solvent like

dichloromethane. Add HOBt and DCC and stir the solution at room temperature.[3]

Formation of Hydroxylamine Free Base: In a separate flask, dissolve hydroxylamine

hydrochloride in a suitable solvent like methanol. Add a stoichiometric equivalent of a base

like potassium hydroxide to neutralize the hydrochloride, precipitating potassium chloride

and leaving free hydroxylamine in solution.[4] The precipitate is removed by filtration.

Amidation Reaction: The solution of free hydroxylamine is slowly added to the activated 3-

hydroxybenzoic acid derivative from step 1 at a controlled temperature (often cooled in an

ice bath). The reaction mixture is then stirred for several hours at room temperature.[3]

Work-up and Purification:

The reaction mixture is typically filtered to remove any solid byproducts (like

dicyclohexylurea if DCC was used).[3]

The solvent is evaporated under reduced pressure.

The crude product is then purified, commonly by recrystallization from a suitable solvent

system like ethanol and ethyl acetate, to yield pure N,3-dihydroxybenzamide.[5]

Characterization: The final product should be characterized by techniques such as IR, ¹H-NMR,

¹³C-NMR, and Mass Spectrometry to confirm its structure and purity.[5]
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Biological Activity and Mechanism of Action
N,3-dihydroxybenzamide and its derivatives are primarily investigated for their activity as

histone deacetylase (HDAC) inhibitors.[6] HDACs are a class of enzymes that remove acetyl

groups from lysine residues on histones and other non-histone proteins.[7][8] This

deacetylation leads to a more compact chromatin structure, generally associated with

transcriptional repression.[7]

By inhibiting HDACs, N,3-dihydroxybenzamide helps maintain a state of histone

hyperacetylation, leading to a more open chromatin structure and the transcription of genes

that can induce, for example, cell cycle arrest and apoptosis in cancer cells.[7]

The mechanism of inhibition involves the hydroxamic acid group chelating the zinc ion (Zn²⁺) in

the active site of the HDAC enzyme, which is crucial for its catalytic activity.[9]

Signaling Pathway of HDAC Inhibition
The inhibition of HDACs by N,3-dihydroxybenzamide initiates a cascade of events within the

cell, primarily affecting gene expression.
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Caption: Signaling pathway of N,3-dihydroxybenzamide as an HDAC inhibitor.

Experimental Protocol: In Vitro HDAC Inhibition
Assay
To quantify the inhibitory potential of N,3-dihydroxybenzamide against specific HDAC

isoforms, a fluorogenic in vitro assay is commonly employed.[5][10]

Objective: To determine the IC₅₀ value of N,3-dihydroxybenzamide for a specific HDAC

enzyme (e.g., HDAC1, HDAC2, HDAC3).[5]
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Materials:

Recombinant human HDAC enzyme (e.g., HDAC1)[5]

Fluorogenic peptide substrate (e.g., Ac-RHKK(acetyl)-AMC)[5]

N,3-dihydroxybenzamide (inhibitor) at various concentrations

Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 5 mM MgCl₂, 1 mM TCEP, 0.2 mg/ml

BSA, pH 7.4)[5]

Developer solution (e.g., Trypsin in 1 mM HCl with a known pan-HDAC inhibitor like SAHA to

stop the reaction)[5][11]

96-well half-area plates[10]

Fluorescence plate reader[5]

Procedure:

Preparation: Prepare serial dilutions of N,3-dihydroxybenzamide in assay buffer. Also,

prepare solutions of the HDAC enzyme and the fluorogenic substrate in assay buffer.

Incubation: In a 96-well plate, add the HDAC enzyme solution to wells containing different

concentrations of N,3-dihydroxybenzamide.[5] Include control wells with no inhibitor (100%

activity) and wells with no enzyme (background).[10] Allow the enzyme and inhibitor to pre-

incubate for a short period (e.g., 5 minutes at 37°C).[5]

Reaction Initiation: Start the enzymatic reaction by adding the fluorogenic substrate to all

wells.[5] Incubate the plate at 37°C for a defined period (e.g., 30-90 minutes, depending on

the enzyme).[5]

Reaction Termination and Development: Stop the reaction by adding the developer solution.

[5] The trypsin in the developer cleaves the deacetylated substrate, releasing the fluorescent

aminomethylcoumarin (AMC) group.[11] Allow this development step to proceed for a set

time (e.g., 60 minutes at 37°C).[5]
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Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with

appropriate excitation and emission wavelengths (e.g., Ex: 380 nm, Em: 430 nm).[5]

Data Analysis:

Subtract the background fluorescence from all readings.

Normalize the data with the uninhibited reaction representing 100% activity.

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

Fit the data to a dose-response curve to determine the IC₅₀ value, which is the

concentration of the inhibitor required to reduce enzyme activity by 50%.

Experimental Workflow Diagram
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Caption: Workflow for an in vitro HDAC inhibition assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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